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Introduction
Apatorsen (OGX-427) is an antisense oligonucleotide designed to inhibit the production of

Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a chaperone protein implicated in treatment

resistance and cell survival across various cancers.[1][2][3] This guide provides a meta-

analysis of available clinical trial data for Apatorsen, comparing its performance with

alternative therapeutic strategies and presenting the supporting experimental data.

Mechanism of Action
Apatorsen is a second-generation antisense oligonucleotide that binds to the messenger RNA

(mRNA) of Hsp27, leading to its degradation and subsequent reduction in Hsp27 protein levels.

[1][2][3] The inhibition of Hsp27 is intended to promote cancer cell death (apoptosis) and

sensitize tumors to conventional chemotherapies.[1][3] Hsp27 is known to play a role in the

androgen receptor signaling pathway, which is crucial in the progression of prostate cancer.[2]

[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10776375?utm_src=pdf-interest
https://www.benchchem.com/product/b10776375?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06094
https://go.drugbank.com/drugs/DB06094
https://pubmed.ncbi.nlm.nih.gov/27022067/
https://ascopubs.org/doi/10.1200/jco.2014.32.15_suppl.tps4593
https://www.benchchem.com/product/b10776375?utm_src=pdf-body
https://www.benchchem.com/product/b10776375?utm_src=pdf-body
https://go.drugbank.com/drugs/DB06094
https://pubmed.ncbi.nlm.nih.gov/27022067/
https://ascopubs.org/doi/10.1200/jco.2014.32.15_suppl.tps4593
https://go.drugbank.com/drugs/DB06094
https://ascopubs.org/doi/10.1200/jco.2014.32.15_suppl.tps4593
https://pubmed.ncbi.nlm.nih.gov/27022067/
https://ascopubs.org/doi/10.1200/JCO.2017.35.6_suppl.146
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10776375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Stress (e.g., Chemotherapy) Hsp27 Pathway

Cell Survival Pathways

Cellular Outcome

Cellular Stress

Hsp27 mRNA

Hsp27 Protein

Androgen Receptor Signaling Apoptosis Inhibition

Apatorsen (OGX-427)

Binds and degrades

Apoptosis

Promotes

Cell Survival & Proliferation

Treatment Resistance

Click to download full resolution via product page

Apatorsen's Mechanism of Action.
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Clinical Trial Data Summary
The following tables summarize the key quantitative data from various clinical trials of

Apatorsen in different cancer types.

Table 1: Apatorsen in Castration-Resistant Prostate
Cancer (CRPC)
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Trial Name /
Identifier

Phase
Treatment
Arms

Key Efficacy
Endpoints

Adverse
Events

NCT00487786[2] I

Apatorsen

monotherapy

(dose escalation)

PSA decline

>50% in 10% of

CRPC patients;

74% of

assessable

patients had a

reduction in

circulating tumor

cells (CTCs).

Most were grade

1-2: chills,

pruritus, flushing,

prolonged aPTT,

lymphopenia,

and anemia. One

dose-limiting

toxicity

(intracranial

hemorrhage).

Randomized

Phase 2[5]
II

Apatorsen +

Prednisone vs.

Prednisone

alone

No significant

difference in

disease

progression at 12

weeks. PSA

decline ≥50%

was 47% in the

combination arm

vs. 24% in the

prednisone-alone

arm (P=0.04).

Infusion

reactions were

the most

common adverse

event (77% of

Apatorsen-

treated patients).

PACIFIC

(NCT01681433)

[4]

II

Apatorsen +

Abiraterone +

Prednisone vs.

Abiraterone +

Prednisone

The proportion of

progression-free

patients at day

60 was not

specified in the

abstract.

Grade 3/4

adverse events

related to

Apatorsen

included

dyspnea (14%),

fatigue (14%),

and increased

liver enzymes

(9%).

Table 2: Apatorsen in Other Cancers
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Trial Name /
Identifier

Cancer
Type

Phase
Treatment
Arms

Key
Efficacy
Endpoints

Adverse
Events

Borealis-2

(NCT017805

45)[3][6]

Metastatic

Urothelial

Carcinoma

II

Apatorsen +

Docetaxel vs.

Docetaxel

alone

Improved

overall

survival in the

combination

arm (median

6.4 vs. 5.9

months; HR:

0.80,

P=0.0784).

Higher

incidence of

sepsis and

urinary tract

infections in

the

combination

arm.

Spruce

(NCT018291

13)[7]

Non-Small

Cell Lung

Cancer

II

Apatorsen +

Carboplatin +

Pemetrexed

Trial

completed,

but specific

efficacy data

is not detailed

in the

provided

search

results.

Not detailed

in the

provided

search

results.

Experimental Protocols
Phase I Dose-Escalation Study (NCT00487786)[2]

Objective: To evaluate the safety, tolerability, and recommended Phase II dose of

Apatorsen.

Patient Population: Patients with advanced castration-resistant prostate, breast, ovary, lung,

or bladder cancer.

Methodology: Apatorsen was administered intravenously weekly in 21-day cycles. The

study involved five dose levels ranging from 200 mg to 1000 mg, with three initial loading

doses.
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Assessments: Plasma concentrations of Apatorsen, circulating tumor cells (CTCs), Hsp27

expression in CTCs, and serum Hsp27 levels were evaluated.

Patient Enrollment Dose Escalation Cohorts Loading Doses Weekly Apatorsen IV
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Phase I Trial Workflow.

Randomized Phase II Study in mCRPC[5]
Objective: To evaluate the efficacy of Apatorsen in combination with prednisone in patients

with metastatic castration-resistant prostate cancer.

Patient Population: Patients with mCRPC.

Methodology: Patients were randomized 1:1 to receive either intravenous Apatorsen (three

loading doses of 600 mg followed by weekly 1000 mg doses) with oral prednisone (5 mg

twice daily) or prednisone alone. Crossover was permitted upon radiographic progression.

Primary Endpoint: Disease progression at 12 weeks.

Borealis-2: Randomized Phase II Study in Urothelial
Carcinoma[3][6]

Objective: To assess the overall survival benefit of adding Apatorsen to docetaxel in patients

with metastatic urothelial carcinoma who have relapsed after platinum-based chemotherapy.

Patient Population: Patients with locally advanced or metastatic bladder cancer with prior

platinum-based therapy.

Methodology: Patients were randomized 1:1. The treatment arm received three loading

doses of Apatorsen (600 mg) followed by weekly doses in combination with docetaxel (75
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mg/m² every 21 days). The control arm received docetaxel alone.

Primary Endpoint: Overall survival.

Comparison with Custirsen (OGX-011)
Custirsen (OGX-011) is another antisense oligonucleotide that was developed to target

clusterin, a different stress-induced chaperone protein.[8][9] While both Apatorsen and

Custirsen are antisense therapies for cancer, they target different proteins. Clinical trials with

Custirsen in combination with chemotherapy for non-small cell lung cancer and prostate cancer

have been conducted.[8][10][11] However, a meta-analysis of three randomized controlled

trials indicated that Custirsen did not significantly improve overall survival in patients with

metastatic castration-resistant prostate cancer, and its clinical development has been

terminated.[12] In contrast, Apatorsen has shown some promising signals, particularly in

urothelial cancer, warranting further investigation.[6]

Conclusion
The available clinical trial data for Apatorsen suggest a manageable safety profile and some

signals of anti-tumor activity, particularly in combination with chemotherapy in metastatic

urothelial carcinoma. In castration-resistant prostate cancer, while Apatorsen did not

significantly delay disease progression in one phase II study, it was associated with a higher

rate of PSA decline.[5] Further research is needed to identify patient populations most likely to

benefit from Hsp27 inhibition and to optimize combination strategies. The development of

Apatorsen has been discontinued for several cancer indications.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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